2-(1-Benzoylpiperidin-4-yl)acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(1-benzoylpiperidin-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13(17)10-11-6-8-15(9-7-11)14(18)12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHGWYZKPOTYOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An Overview of Piperidine Based Chemical Structures in Research
The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous and privileged structure in the realm of drug discovery and development. mdpi.com Its prevalence is underscored by its presence in a vast number of FDA-approved pharmaceuticals, where it serves as a cornerstone for a wide array of therapeutic agents. mdpi.com The structural and physicochemical properties of the piperidine moiety make it an attractive component for medicinal chemists seeking to design novel bioactive molecules.
The significance of piperidine and its derivatives is reflected in the sheer volume of research dedicated to this scaffold. These compounds are integral to over twenty classes of pharmaceuticals, demonstrating their remarkable versatility. mdpi.com Their applications span a wide spectrum of medical needs, from central nervous system disorders to infectious diseases and cancer. The benzoylpiperidine fragment, in particular, is noted for its metabolic stability and is considered a potential bioisostere of the piperazine (B1678402) ring, further enhancing its utility in drug design. mdpi.com
The Significance of 2 1 Benzoylpiperidin 4 Yl Acetic Acid As a Synthetic Precursor and Scaffold
The compound 2-(1-Benzoylpiperidin-4-yl)acetic acid stands out as a pivotal intermediate in the synthesis of more complex and biologically active molecules. Its structure combines the advantageous piperidine (B6355638) ring with a benzoyl group and a reactive acetic acid side chain, offering multiple points for chemical modification. Research literature indicates that a closely related precursor, N-acetylated isonipecotic acid, is a common starting material for constructing the benzoylpiperidine fragment. mdpi.com The synthesis typically involves the N-acetylation of isonipecotic acid, which is then converted to the corresponding acyl chloride and subsequently used in Friedel-Crafts reactions to introduce the benzoyl moiety. nih.gov This process underscores the utility of N-acylated piperidine-4-carboxylic acid derivatives, such as this compound, as foundational building blocks.
The true value of this compound lies in its role as a versatile scaffold. The carboxylic acid group provides a convenient handle for a variety of chemical transformations, including amidation and esterification, allowing for the attachment of diverse functional groups and the exploration of structure-activity relationships. This adaptability is crucial in the iterative process of drug discovery, where fine-tuning of molecular properties is often necessary to achieve desired therapeutic effects.
A notable example of its application is in the synthesis of novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives. These compounds have been designed and investigated as biased agonists of the serotonin (B10506) 5-HT1A receptor, showing potential as a new generation of antidepressant agents. nih.gov The synthesis of these complex molecules relies on the foundational structure provided by a benzoylpiperidine precursor, highlighting the instrumental role of compounds like this compound in accessing novel therapeutic agents.
Emerging Research Areas for 2 1 Benzoylpiperidin 4 Yl Acetic Acid Derivatives
Strategies for the Construction and Functionalization of the Piperidine Ring System
The piperidine ring is a ubiquitous scaffold in pharmaceuticals and natural products, making the development of synthetic routes to functionalized piperidines an area of intense research. rsc.org Strategies can be broadly categorized into two approaches: the cyclization of acyclic precursors to form the ring, and the modification or functionalization of a pre-existing piperidine or pyridine ring. researchgate.net
One common method involves the hydrogenation of substituted pyridine precursors. This approach is highly effective as a vast array of substituted pyridines are commercially available or readily synthesized. nih.gov The reduction of the aromatic pyridine ring to a saturated piperidine ring can be achieved using various catalytic systems, including heterogeneous catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, as well as homogeneous catalysts. nih.govgoogle.com This method allows for the substituents on the pyridine ring to be carried over into the final piperidine product.
Alternatively, intramolecular cyclization reactions of appropriately functionalized acyclic amines are widely employed. nih.gov These methods, such as aza-Michael reactions or reductive amination of δ-amino ketones, build the ring from linear starting materials, offering control over the substitution pattern. nih.gov More complex strategies, such as the three-component Mannich reaction, can assemble multi-substituted chiral piperidines in a highly stereoselective manner, mimicking biosynthetic pathways. rsc.orgrsc.org Stepwise dearomative functionalization of pyridines has also emerged as a powerful, albeit complex, strategy to create highly decorated piperidine derivatives. researchgate.net
The functionalization of a pre-existing piperidine ring is another key strategy. This can involve the introduction of substituents at various positions on the ring through reactions that leverage the reactivity of the piperidine scaffold itself. researchgate.net
| Strategy | Description | Key Features |
| Pyridine Hydrogenation | Reduction of a substituted pyridine ring to a piperidine ring using catalytic hydrogenation. | Access to a wide variety of precursors; well-established and scalable. |
| Intramolecular Cyclization | Ring formation from an acyclic δ-amino carbonyl precursor. | High control over substitution; can be adapted for asymmetric synthesis. |
| Multi-component Reactions | Convergent synthesis where three or more reactants combine to form the piperidine ring in a single step. | High efficiency and molecular complexity generation. rsc.orgrsc.org |
| Dearomative Functionalization | Stepwise addition of functional groups to a pyridine ring, leading to a saturated, highly substituted piperidine. | Access to complex and densely functionalized piperidines. researchgate.net |
Introduction of the Benzoyl Moiety through N-Acylation Reactions
Once the substituted piperidine core, such as ethyl 2-(piperidin-4-yl)acetate, is obtained, the benzoyl group is introduced onto the nitrogen atom. This N-acylation is a crucial step to yield the final benzoylpiperidine scaffold.
The most common and direct method for the N-benzoylation of piperidines is the Schotten-Baumann reaction, which involves treating the piperidine with benzoyl chloride in the presence of a base. orgsyn.org The base, typically an aqueous solution of sodium hydroxide or an organic base like triethylamine or pyridine, serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. orgsyn.orgnih.govmdpi.com
The reaction proceeds via nucleophilic acyl substitution, where the secondary amine of the piperidine ring attacks the electrophilic carbonyl carbon of benzoyl chloride. The subsequent loss of a chloride ion and a proton (abstracted by the base) yields the stable N-benzoylpiperidine amide. This method is generally high-yielding and can be performed under mild conditions, often at room temperature. mdpi.comtandfonline.com
| Reagent/Condition | Role | Example |
| Piperidine Derivative | Nucleophile | Ethyl 2-(piperidin-4-yl)acetate |
| Benzoyl Chloride | Acylating Agent (Electrophile) | Ph-COCl |
| Base | HCl Scavenger | NaOH, Triethylamine (Et₃N) orgsyn.orgnih.gov |
| Solvent | Reaction Medium | Dichloromethane (DCM), Water orgsyn.orgmdpi.com |
While benzoyl chloride is widely used, other acylating agents can also be employed for the N-benzoylation step, sometimes offering advantages in terms of reactivity, selectivity, or milder reaction conditions. nih.gov
Benzoic anhydride is an effective alternative to benzoyl chloride. Its reaction with amines is generally less vigorous, and the byproduct is benzoic acid, which can be easily removed. Heteropolyacids have been shown to be efficient and eco-friendly catalysts for acylation reactions using acid anhydrides. researchgate.net
Furthermore, benzoic acid itself can be used to form the amide bond when activated by a coupling reagent. Reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) are commonly used in peptide synthesis and are highly effective for acylating amines, including piperidine derivatives, under mild conditions. unipi.it
In some specialized applications, less common acylating agents like N-acylbenzotriazoles or the use of iodine as a catalyst for acylation with acyl chlorides under solvent-free conditions have been reported as mild and efficient methods. tandfonline.comnih.gov The choice of acylating agent and conditions can be tailored based on the specific substrate and the desired reaction outcome.
Formation of the Acetic Acid Side Chain at the Piperidine 4-Position
The final key structural element is the acetic acid moiety at the 4-position of the piperidine ring. The synthesis is typically designed to first install a precursor group, which is then converted to the carboxylic acid in a final step.
A common and practical approach to installing the acetic acid side chain is to first introduce an ester group, typically an ethyl or methyl ester, which can then be hydrolyzed. The precursor, ethyl 2-(piperidin-4-yl)acetate, is a readily available starting material for this purpose. sigmaaldrich.com
The synthesis of such precursors can be achieved through various routes. One prominent method is the catalytic hydrogenation of the corresponding pyridine derivative, ethyl 2-(pyridin-4-yl)acetate. This starting material can be prepared from 4-pyridineacetonitrile, which is itself derived from 4-picoline.
Another powerful strategy is the malonic ester synthesis. This involves reacting a protected 4-halopiperidine or piperidin-4-yl tosylate with diethyl malonate. The resulting diester is then hydrolyzed and decarboxylated to yield the desired 2-(piperidin-4-yl)acetic acid derivative. This method offers versatility in creating substituted acetic acid side chains.
The final step in the synthesis of this compound is the hydrolysis of the corresponding ester precursor, such as ethyl 2-(1-benzoylpiperidin-4-yl)acetate. This transformation can be accomplished under either basic or acidic conditions. youtube.commnstate.edu
Base-Catalyzed Hydrolysis (Saponification): This is the most frequently used method. The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), often in a co-solvent like ethanol or methanol. youtube.com The hydroxide ion acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. The subsequent elimination of the alkoxide (e.g., ethoxide) yields the carboxylate salt. An acidic workup is then required to protonate the carboxylate and afford the final carboxylic acid. This process is effectively irreversible because the final deprotonation of the carboxylic acid by the alkoxide drives the reaction to completion. youtube.com
Acid-Catalyzed Hydrolysis: Alternatively, the ester can be hydrolyzed by heating it in the presence of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), in an excess of water. mnstate.edu This reaction is an equilibrium process. The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. youtube.com To ensure the reaction proceeds to completion, a large excess of water is used to shift the equilibrium in favor of the carboxylic acid and alcohol products. mnstate.edu
Enzymatic hydrolysis, for instance using pig liver esterase (PLE), has also been explored for the hydrolysis of piperidine carboxylic acid esters, offering a method that proceeds under very mild conditions and can exhibit enantioselectivity. cdnsciencepub.com
Stereoselective Synthesis of Chiral this compound Derivatives
The introduction of a chiral center at the α-position of the acetic acid moiety in this compound derivatives presents a significant synthetic challenge. Achieving high levels of enantioselectivity is critical, as the biological activity of chiral molecules often resides in a single enantiomer. Several strategies can be employed to achieve this, including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions.
Asymmetric Synthesis and Chiral Auxiliaries: One common approach to stereoselective synthesis involves the use of a chiral auxiliary. This method entails temporarily incorporating a chiral molecule into the synthetic intermediate to direct the stereochemical outcome of a subsequent reaction. For instance, a chiral auxiliary could be attached to the acetic acid precursor, followed by a diastereoselective alkylation or other bond-forming reaction to create the desired stereocenter. Subsequent removal of the auxiliary would then yield the enantiomerically enriched product. While effective, this method often requires additional synthetic steps for the attachment and removal of the auxiliary.
Enantioselective Catalysis: A more atom-economical approach is the use of enantioselective catalysis. This involves a chiral catalyst that can differentiate between the two enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer. For the synthesis of chiral this compound derivatives, a potential strategy could involve the asymmetric hydrogenation of a corresponding α,β-unsaturated precursor using a chiral transition metal catalyst, such as those based on rhodium or ruthenium with chiral phosphine ligands. Another approach could be the enantioselective alkylation of an enolate derived from a piperidin-4-ylacetic acid ester, catalyzed by a chiral phase-transfer catalyst or a chiral metal complex.
Enzymatic Methods: Biocatalysis offers a powerful tool for the synthesis of chiral compounds with high enantioselectivity under mild reaction conditions. Enzymes such as lipases can be used for the kinetic resolution of a racemic mixture of this compound esters. In this process, the enzyme selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the unreacted enantiomerically enriched ester and the hydrolyzed enantiomerically enriched acid. Additionally, transaminases could potentially be employed for the asymmetric synthesis of a chiral amino acid precursor, which could then be converted to the desired chiral acetic acid derivative.
Table 1: Comparison of Stereoselective Synthesis Strategies
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct stereochemistry. | Generally high diastereoselectivities, well-established methods. | Requires additional steps for attachment and removal, not atom-economical. |
| Enantioselective Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | High enantioselectivities, atom-economical, catalytic amounts of chiral material needed. | Catalyst development can be challenging and expensive. |
| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer in a racemic mixture. | High enantioselectivity, mild reaction conditions, environmentally friendly. | Limited to 50% theoretical yield for the desired enantiomer, requires separation of products. |
| Asymmetric Biocatalysis | Use of enzymes to asymmetrically transform a prochiral substrate. | High enantioselectivity, mild conditions, can achieve >99% ee and high yield. | Substrate scope of enzymes can be limited, requires enzyme screening and optimization. |
Development of Efficient and Scalable Synthetic Pathways
The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of factors such as cost, safety, environmental impact, and robustness of the synthetic route. For this compound and its analogues, the development of efficient and scalable pathways is paramount.
Process Optimization and Route Selection: An ideal synthetic route for large-scale production should involve a minimal number of steps, utilize readily available and inexpensive starting materials, and avoid the use of hazardous reagents and extreme reaction conditions. Process optimization would involve a detailed study of reaction parameters such as temperature, concentration, catalyst loading, and reaction time to maximize yield and minimize impurities. The choice of protecting groups, if necessary, is also critical to ensure they are stable under the reaction conditions and can be removed efficiently in a subsequent step. For instance, the benzoyl group on the piperidine nitrogen serves as a protecting group and an activating group, and its introduction and potential removal would be key steps to optimize.
Green Chemistry Considerations: The principles of green chemistry are increasingly important in modern pharmaceutical manufacturing. For the synthesis of this compound, this would involve selecting environmentally benign solvents, minimizing waste generation (as measured by metrics like Process Mass Intensity or PMI), and using catalytic rather than stoichiometric reagents. For example, replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol, 2-propanol, or even water, where possible, would significantly improve the environmental profile of the synthesis. Atom economy is another key principle, which favors reactions that incorporate the maximum number of atoms from the reactants into the final product.
Large-Scale Production Strategies: Scaling up a synthesis from grams to kilograms or even tons presents numerous challenges. These can include issues with heat transfer, mixing, and purification. Continuous flow chemistry is an emerging technology that can offer significant advantages for large-scale production, including improved safety, better process control, and higher throughput compared to traditional batch processing. The synthesis of key intermediates, such as the piperidine-4-acetic acid core, could potentially be adapted to a flow process. Furthermore, the development of a robust crystallization procedure for the final product is essential for achieving high purity on a large scale.
Table 2: Key Considerations for Scalable Synthesis
| Factor | Description | Example Application in the Synthesis |
|---|---|---|
| Route Efficiency | Minimizing the number of synthetic steps and maximizing overall yield. | Developing a convergent synthesis where the piperidine core and the acetic acid side chain are prepared separately and then coupled. |
| Cost of Goods | Utilizing inexpensive and readily available starting materials and reagents. | Sourcing piperidin-4-one or a related precursor from bulk chemical suppliers. |
| Safety | Avoiding hazardous reagents and exothermic reactions that are difficult to control on a large scale. | Replacing a high-energy nitration step with a milder C-H activation/functionalization if feasible. |
| Environmental Impact | Employing green solvents, minimizing waste (low PMI), and using catalytic methods. | Using a recyclable catalyst for a key transformation and minimizing solvent usage through concentrated reaction conditions. |
| Process Robustness | Ensuring the synthesis is reproducible and insensitive to small variations in reaction conditions. | Performing Design of Experiments (DoE) studies to identify critical process parameters and establish a robust operating range. |
| Purification | Developing efficient and scalable purification methods, such as crystallization. | Identifying a suitable solvent system for the crystallization of the final product to achieve high purity and yield. |
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for chemical modification, offering a gateway to a variety of derivatives through well-established synthetic protocols.
Amide Bond Formation and Peptide Coupling
The formation of an amide bond is a fundamental transformation in organic synthesis and is frequently employed in the derivatization of carboxylic acids. researchgate.netluxembourg-bio.com This reaction involves the coupling of the carboxylic acid moiety of this compound with a primary or secondary amine. The process typically requires the activation of the carboxylic acid to enhance its electrophilicity. researchgate.net
Commonly used coupling reagents for this transformation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and minimize racemization, particularly in peptide synthesis. peptide.comuniurb.itbath.ac.uk Other effective coupling reagents include phosphonium (B103445) salts like BOP and PyBOP, and uronium/aminium salts such as HBTU and TBTU. peptide.com The choice of coupling reagent and reaction conditions is crucial for achieving high yields and purity of the resulting amide. luxembourg-bio.comnih.gov For instance, the synthesis of novel sulfonyl piperidine carboxamide derivatives has been achieved through amide coupling, highlighting the versatility of this approach. researchgate.net
| Coupling Reagent Class | Examples | Key Features |
| Carbodiimides | DCC, EDCI, DIC | Widely used, byproduct removal can be a consideration. luxembourg-bio.compeptide.com |
| Phosphonium Salts | BOP, PyBOP | High efficiency, suitable for sterically hindered substrates. peptide.com |
| Uronium/Aminium Salts | HBTU, TBTU, HATU | Fast reaction times, low racemization. peptide.com |
| Other | CDI, DEPBT | Useful for specific applications like fragment coupling and minimizing epimerization. peptide.com |
The fundamental principle of these reactions involves the in-situ formation of a more reactive species from the carboxylic acid, which is then readily attacked by the amine nucleophile to form the stable amide bond. researchgate.net
Esterification and Transesterification Reactions
Esterification represents another key strategy for modifying the carboxylic acid group of this compound. The Fischer-Speier esterification is a classic method that involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.comathabascau.ca This is an equilibrium-driven process, and to favor the formation of the ester, a large excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com
A variety of other esterification methods exist, offering milder conditions and broader substrate scope. For example, the use of dehydrating agents like carbodiimides can facilitate ester formation. bath.ac.uk Additionally, methods utilizing solid acid catalysts or Lewis acids have been developed to promote esterification under heterogeneous or milder conditions. nih.govrug.nl Transesterification, the conversion of one ester to another, can also be employed, typically by reacting the initial ester with a different alcohol in the presence of an acid or base catalyst. organic-chemistry.org
| Esterification Method | Reagents/Catalyst | Conditions |
| Fischer-Speier Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Typically requires heat and removal of water. masterorganicchemistry.comathabascau.ca |
| Carbodiimide-mediated | Alcohol, DCC or EDCI, DMAP (catalyst) | Milder conditions, suitable for sensitive substrates. peptide.com |
| Dowex H+/NaI Approach | Alcohol, Dowex H+, NaI | Mild conditions, often at room temperature. nih.gov |
| Bismuth(III) Catalysis | Alcohol, Bi(III) compounds (e.g., Bi(OTf)₃) | Lewis acid catalysis, can be effective but may lead to side reactions. rug.nl |
Salt Formation and Covalent Modifications
The acidic proton of the carboxylic acid group can readily react with a base to form a salt. This is a simple and often high-yielding reaction that can be used to modify the physicochemical properties of the parent compound, such as its solubility. Common bases used for salt formation include alkali metal hydroxides (e.g., sodium hydroxide, potassium hydroxide) and organic amines.
Beyond simple salt formation, the carboxylic acid can undergo other covalent modifications. For example, it can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This transformation opens up further avenues for derivatization through the newly formed hydroxyl group.
Modifications of the Benzoyl Group for Structure Diversification
The benzoyl group, while relatively stable, provides opportunities for structural diversification, primarily through reactions on the aromatic ring.
Aromatic Substitution Reactions on the Benzoyl Ring
The benzene (B151609) ring of the benzoyl group can undergo electrophilic aromatic substitution reactions, although the amide carbonyl group is deactivating and meta-directing. Reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation can introduce substituents onto the aromatic ring, leading to a diverse array of derivatives. The reaction conditions for these transformations need to be carefully controlled to achieve the desired substitution pattern and avoid unwanted side reactions. For instance, the synthesis of benzoylpiperidine derivatives with fluoro-substituted benzoic acids has been reported. unipi.it
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Reactions)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds and are highly valuable for diversifying the benzoyl moiety. mdpi.comharvard.edu This reaction typically involves the coupling of an aryl halide or triflate with an organoboron compound in the presence of a palladium catalyst and a base. harvard.edumdpi.com
To utilize the Suzuki reaction for modifying the benzoyl group of this compound, a halogen substituent (e.g., bromine or iodine) would first need to be introduced onto the benzoyl ring via an electrophilic aromatic substitution reaction. This halogenated derivative can then serve as the electrophilic partner in the Suzuki coupling. A wide range of aryl and heteroaryl boronic acids or their esters can be used as the nucleophilic partner, allowing for the introduction of various aromatic and heteroaromatic substituents. mdpi.combeilstein-journals.org This strategy has been successfully applied to synthesize novel benzofuran (B130515) derivatives containing a biaryl moiety. mdpi.com
| Reaction | Description | Key Reagents |
| Electrophilic Aromatic Substitution | Introduction of functional groups onto the benzoyl ring. | Nitrating agents, halogens, acyl/alkyl halides with Lewis acids. |
| Suzuki-Miyaura Coupling | Formation of a C-C bond between the benzoyl ring (pre-functionalized with a halide) and an organoboron compound. mdpi.comharvard.edu | Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), arylboronic acid. harvard.edumdpi.com |
The versatility of these reactions allows for the systematic exploration of the chemical space around the this compound scaffold, facilitating the development of new compounds with potentially enhanced biological activities.
Chemical Transformations at the Piperidine Ring (excluding N-Acylation)
Beyond modifications of the N-benzoyl group, the piperidine ring of this compound and its debenzoylated precursor, 2-(piperidin-4-yl)acetic acid, offers significant opportunities for structural diversification. These transformations can be broadly categorized into reactions at the piperidine nitrogen following debenzoylation and functionalization of the remaining carbon atoms of the heterocyclic ring.
Functionalization of Remaining Piperidine Positions
The C2, C3, C5, and C6 positions of the piperidine ring are also amenable to functionalization, although this often requires more complex synthetic strategies, sometimes involving the construction of the piperidine ring with the desired substituents already in place. However, methods for the direct functionalization of a pre-existing piperidine ring are of significant interest.
Functionalization at C2 and C3/C5:
The synthesis of 2,4-disubstituted and 3,4-disubstituted piperidines can be achieved through various synthetic routes. nih.govcore.ac.uk For instance, catalytic C-H activation and functionalization have emerged as powerful tools. Rhodium-catalyzed C-H insertion reactions can be used to introduce substituents at the C2 position of N-protected piperidines. nih.gov The regioselectivity of such reactions is often controlled by the choice of the N-protecting group and the catalyst. nih.gov
Another approach involves the synthesis of piperidine-2,4-diones via Dieckmann cyclizations, which can then be further modified to introduce functionality at the C2 and C3 positions. core.ac.uk Similarly, 3-substituted piperidines can be synthesized through methods like intramolecular hydroamination of allenes. ajchem-a.com
Functionalization at C3:
The synthesis of 3-substituted piperidine-4-acetic acid derivatives can be challenging. One approach involves the C-alkylation of 1-benzoyl-3-carbethoxy-4-piperidone, a related scaffold. acs.orgnih.gov This methodology allows for the introduction of an ethyl group at the C3 position, which after a series of transformations can lead to a 3-substituted-4-acetic acid derivative. acs.orgnih.gov
| Precursor | Reaction | Reagents | Product | Reference |
| 1-Benzoyl-3-carbethoxy-4-piperidone | C-Alkylation | NaH, Ethyl iodide | 1-Benzoyl-3-carbethoxy-3-ethyl-4-piperidone | acs.orgnih.gov |
| N-Boc-piperidine | C-H Functionalization | Rhodium catalyst, Diazo compound | N-Boc-2-substituted-piperidine | nih.gov |
| β-amino esters | Dieckmann Cyclization | NaOMe | Substituted piperidine-2,4-diones | core.ac.uk |
These strategies for modifying the piperidine ring of this compound highlight the chemical versatility of this scaffold. By employing a combination of N-alkylation, reductive amination, and various C-H functionalization or ring-synthesis strategies, a wide library of analogues can be generated for further investigation.
Computational and Theoretical Chemistry Approaches for 2 1 Benzoylpiperidin 4 Yl Acetic Acid Derivatives
Molecular Docking Simulations for Ligand-Target Complex Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme (target). This method is crucial for understanding the binding mode of 2-(1-benzoylpiperidin-4-yl)acetic acid derivatives and predicting their affinity for a specific biological target.
The process involves sampling a high number of possible conformations and orientations of the ligand within the binding site of the target protein. These poses are then scored based on a scoring function that estimates the binding affinity. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex.
For example, in studies involving structurally similar compounds like benzoylpiperazine or N-benzyl piperidine (B6355638) derivatives, molecular docking has been successfully employed to predict their binding modes within the active site of enzymes like acetylcholinesterase (AChE), a key target in Alzheimer's disease research. researchgate.netnih.govnih.gov These simulations can show how the benzoyl group, the piperidine ring, and the acetic acid moiety of the scaffold might interact with specific amino acid residues. For instance, the carbonyl oxygen of the benzoyl group could act as a hydrogen bond acceptor, while the phenyl ring engages in pi-pi stacking interactions.
A typical molecular docking study output includes the binding energy or score, which provides a qualitative estimate of binding affinity, and the predicted binding pose.
Table 1: Example of Molecular Docking Results for Hypothetical Derivatives
| Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Derivative A | Acetylcholinesterase | -9.5 | TYR334, TRP84, HIS440 |
| Derivative B | Cyclooxygenase-2 | -8.2 | ARG120, TYR355, SER530 |
| Derivative C | Soluble Epoxide Hydrolase | -10.1 | ASP335, TYR383, HIS523 |
Note: This table is illustrative and based on typical findings for similar scaffolds.
These predictions are invaluable for structure-activity relationship (SAR) studies, helping chemists to prioritize which derivatives to synthesize and test, thereby accelerating the drug discovery process.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are used to study the conformational flexibility of this compound derivatives and the stability of their complexes with biological targets.
By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how the ligand and protein adapt to each other upon binding. This is crucial for understanding the conformational changes that may occur and for assessing the stability of the predicted binding pose from docking studies. For carboxylic acids like the parent compound, MD simulations can explore the conformational equilibrium of the carboxyl group, which is vital for its interactions. nih.govchemrxiv.org
Key insights from MD simulations include:
Conformational Analysis: Identifying the most stable and populated conformations of the ligand in solution and within the binding site.
Binding Stability: Assessing the stability of the ligand-target complex over time by monitoring parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone.
Interaction Dynamics: Analyzing the persistence of key interactions (e.g., hydrogen bonds) identified in docking studies.
Free Energy Calculations: More advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to calculate the binding free energy, providing a more quantitative prediction of binding affinity.
MD simulations are computationally intensive but provide a more realistic representation of the biological system, accounting for the flexibility of both the ligand and the target, as well as the explicit presence of solvent molecules. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For derivatives of this compound, QSAR models can be developed to predict the activity of new, unsynthesized analogs.
The process involves calculating a set of molecular descriptors for each compound in a training set with known biological activity. These descriptors quantify various aspects of the molecular structure, including:
Physicochemical properties: LogP (lipophilicity), molecular weight, molar refractivity. nih.gov
Topological descriptors: Describing the connectivity of atoms.
Electronic descriptors: Such as partial charges and dipole moment.
3D descriptors: Related to the shape and surface of the molecule.
Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines), a mathematical model is built that correlates the descriptors with the observed activity. nih.govfrontiersin.org
Equation Example (Hypothetical Linear QSAR Model): pIC50 = c0 + (c1 * LogP) - (c2 * Molecular_Weight) + (c3 * Dipole_Moment)
Once a statistically robust QSAR model is developed and validated, it can be used to predict the biological activity of new derivatives based solely on their calculated descriptors. This helps in prioritizing synthetic efforts towards compounds with the highest predicted potency. mdpi.com For instance, a 3D-QSAR study on similar 1,3-disubstituted ureas as soluble epoxide hydrolase inhibitors generated models that visualized favorable and unfavorable regions for activity, guiding further design. researchgate.net
In Silico Developability Assessment (e.g., CNS MPO, Fsp3, LELP)
Beyond predicting biological activity, computational methods are crucial for assessing the "drug-likeness" or developability of a compound. nih.govnih.gov This involves predicting its pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME) and potential liabilities early in the discovery process. For scaffolds like piperidines, which are often found in Central Nervous System (CNS) active drugs, specific developability metrics are particularly relevant.
CNS Multi-Parameter Optimization (MPO): This is a scoring function that combines several physicochemical properties (e.g., cLogP, cLogD, TPSA, molecular weight, pKa, number of hydrogen bond donors) into a single desirability score (from 0 to 6) to predict the likelihood of a compound penetrating the blood-brain barrier (BBB). chemdiv.comresearchgate.net Compounds with higher MPO scores are considered more likely to be CNS-penetrable.
Lipophilic Efficiency (LiPE) or Ligand Efficiency Lipophilicity Index (LELP): These metrics relate the potency of a compound (e.g., pIC50) to its lipophilicity (LogP or LogD). They help in identifying compounds that achieve high potency without excessive lipophilicity, which can lead to poor ADME properties.
Table 2: Example of In Silico Developability Parameters for a Hypothetical Derivative
| Parameter | Description | Value | Desirability |
|---|---|---|---|
| Molecular Weight | Mass of the molecule | 350 g/mol | Good (< 400 for lead-like) |
| cLogP | Calculated lipophilicity | 2.8 | Good (1-3) |
| TPSA | Topological Polar Surface Area | 75 Ų | Good (60-80 for CNS) |
| HBD | Hydrogen Bond Donors | 1 | Good (≤ 1 for CNS) |
| pKa (basic) | Base dissociation constant | 8.5 | Acceptable |
| Fsp3 | Fraction of sp3 carbons | 0.55 | Good (> 0.4) |
| CNS MPO Score | Overall CNS-likeness score | 5.2 | Excellent (> 4.0) |
Note: This table is for illustrative purposes.
These in silico assessments are critical for filtering out compounds that are likely to fail later in development due to poor pharmacokinetic properties. mdpi.com
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, often based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules. chemrevlett.comdntb.gov.ua For this compound derivatives, these methods can be used to calculate a variety of properties that are not accessible through classical molecular mechanics.
Key applications include:
Geometry Optimization: Determining the most stable 3D structure of the molecule with high accuracy.
Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. chemrevlett.comresearchgate.net
Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is crucial for understanding non-covalent interactions and sites of potential metabolic attack.
Table 3: Example of Quantum Chemical Descriptors for a Hypothetical Derivative
| Descriptor | Value (a.u.) | Interpretation |
|---|---|---|
| E_HOMO | -0.25 | Energy of the highest occupied molecular orbital (electron-donating ability) |
| E_LUMO | -0.05 | Energy of the lowest unoccupied molecular orbital (electron-accepting ability) |
| HOMO-LUMO Gap | 0.20 | Indicates chemical stability and low reactivity |
| Dipole Moment | 3.5 Debye | Measures the overall polarity of the molecule |
Note: Values are illustrative.
These calculations provide fundamental insights that complement other computational methods, helping to rationalize observed structure-activity relationships and to design molecules with improved properties. nih.gov
Applications of 2 1 Benzoylpiperidin 4 Yl Acetic Acid in Chemical Biology and Medicinal Chemistry
Design and Synthesis of Receptor Modulators
The 2-(1-benzoylpiperidin-4-yl)acetic acid framework has been instrumental in the development of novel ligands for G protein-coupled receptors (GPCRs), particularly serotonin (B10506) 5-HT1A receptors.
Derivatives of this compound have been explored in the creation of functionally selective 5-HT1A receptor agonists. These agonists are designed to preferentially activate specific downstream signaling pathways, which can lead to improved therapeutic effects with fewer side effects. For instance, novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been identified as biased agonists of the 5-HT1A receptor. These compounds show a preference for activating the extracellular signal-regulated kinases 1/2 (ERK1/2) phosphorylation pathway over other signaling cascades.
The synthesis of these modulators often involves the chemical modification of the acetic acid group of the this compound scaffold. This allows for the introduction of various pharmacophores that can fine-tune the compound's affinity and selectivity for the 5-HT1A receptor. The benzoyl and piperidine (B6355638) moieties of the core structure play a crucial role in the proper orientation of the ligand within the receptor's binding pocket.
Below is a table summarizing the binding affinities of representative 5-HT1A receptor ligands derived from related scaffolds:
| Compound | Target Receptor | Binding Affinity (Ki, nM) |
| Derivative 2e | 5-HT1A | 0.059 |
| Compound 8a | 5-HT1A | 6 |
| Compound 13a | 5-HT1A | 55 |
This table is for illustrative purposes and showcases the potential for high-affinity ligands based on similar structural motifs.
The selective 5-HT1A receptor agonists developed from the this compound scaffold are valuable tools for studying the function of the serotonin neurotransmitter system in preclinical models. By selectively activating 5-HT1A receptors, researchers can investigate the role of this receptor in various physiological processes and disease states, such as anxiety, depression, and pain. openrepository.com
In vivo studies using these compounds can help elucidate the downstream effects of 5-HT1A receptor activation on neuronal firing and neurotransmitter release. For example, the administration of a 5-HT1A agonist can lead to a reduction in the firing rate of serotonergic neurons in the dorsal raphe nucleus, a key area of the brain involved in mood regulation. nih.gov These preclinical investigations are essential for validating the therapeutic potential of targeting the 5-HT1A receptor and for understanding the mechanism of action of new drug candidates. openrepository.com
Integration into Proteolysis Targeting Chimeras (PROTACs) and Other Degraders
The this compound structure can be incorporated into the linker component of PROTACs. PROTACs are bifunctional molecules that induce the degradation of specific target proteins by bringing them into proximity with an E3 ubiquitin ligase. nih.gov
The linker in a PROTAC is a critical component that influences the molecule's physicochemical properties, including its cell permeability. chimia.ch The this compound moiety can be used to create linkers with a degree of rigidity and defined conformational preferences. explorationpub.com The piperidine ring can help to reduce the flexibility of the linker, which can be advantageous for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. windows.net
The conformation of the linker is crucial for the activity of a PROTAC, as it determines the relative orientation of the target protein and the E3 ligase. nih.govresearchgate.net Computational modeling and experimental techniques, such as NMR spectroscopy, can be used to study the conformational dynamics of PROTACs that incorporate the this compound scaffold. nih.govresearchgate.net
These analyses can reveal how the linker adopts different conformations in various solvent environments, mimicking the extracellular space, the cell membrane, and the cytoplasm. nih.gov Understanding the conformational behavior of the linker is essential for the rational design of PROTACs with enhanced efficacy and selectivity. researchgate.net
Development of Enzyme Inhibitors as Chemical Probes
The this compound scaffold has also been utilized in the development of enzyme inhibitors. By modifying the acetic acid moiety and the benzoyl group, it is possible to design molecules that can bind to the active site of specific enzymes and modulate their activity.
For example, derivatives of 1-benzoylpiperidine have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. mdpi.com Inhibition of AChE is a key therapeutic strategy for the treatment of Alzheimer's disease. The development of selective enzyme inhibitors based on the this compound scaffold can provide valuable chemical probes for studying the role of these enzymes in health and disease.
The following table presents data on the inhibitory activity of some enzyme inhibitors with related structural features:
| Compound | Target Enzyme | IC50 (nM) |
| Compound 46 | Acetylcholinesterase (AChE) | 28.65 |
| Compound 52 | Acetylcholinesterase (AChE) | 32.45 |
| Compound 46 | Matrix Metalloproteinase-2 (MMP-2) | 19.57 |
| Compound 52 | Matrix Metalloproteinase-2 (MMP-2) | 36.83 |
This table illustrates the potential for developing potent enzyme inhibitors based on similar chemical scaffolds. nih.gov
MAGL Inhibitors for Endocannabinoid System Research
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide range of physiological and pathological processes, including pain, inflammation, and cancer. researchgate.netnih.gov A key enzyme within this system is monoacylglycerol lipase (MAGL), which is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). nih.govdoi.org Inhibiting MAGL leads to an increase in 2-AG levels, which can produce therapeutic effects. realmofcaring.org Consequently, the development of MAGL inhibitors is an active area of research. researchgate.net
The benzoylpiperidine framework, a core component of this compound, has been successfully utilized to develop potent and reversible MAGL inhibitors. nih.govunipi.it Research has shown that derivatives built upon this scaffold can achieve high potency, often in the low nanomolar range. unipi.it These inhibitors are designed to be selective for MAGL over other components of the endocannabinoid system, such as fatty acid amide hydrolase (FAAH) and the cannabinoid receptors CB1 and CB2. mdpi.comunipi.it
One study highlighted a benzoylpiperidine derivative, compound 20 , which featured an isopropyl group on the benzoyl moiety and a fluorine atom on a phenolic group, as a potent reversible MAGL inhibitor with an IC₅₀ value of 80 nM. mdpi.com Another related diarylsulfide derivative, compound 21 , also demonstrated reversible MAGL inhibition with an even lower IC₅₀ of 30 nM and showed high selectivity over FAAH, ABHD-6/-12, and cannabinoid receptors. mdpi.com The development of reversible, rather than irreversible, MAGL inhibitors has become a focus due to concerns that chronic blockade of the enzyme can lead to desensitization of the CB1 receptor and functional antagonism of the endocannabinoid system. nih.govnih.govresearchgate.net
The antiproliferative effects of these benzoylpiperidine-based MAGL inhibitors have been demonstrated in various cancer cell lines, including breast, ovarian, colorectal, and pancreatic cancer cells, underscoring their potential as anticancer agents. mdpi.comnih.govnih.gov
| Compound ID | Scaffold Type | Target | Potency (IC₅₀) | Inhibition Type | Selectivity |
| Compound 20 | Benzoylpiperidine | MAGL | 80 nM | Reversible | Selective over FAAH, CB1, CB2 |
| Compound 21 | Benzoylpiperidine (Diarylsulfide) | MAGL | 30 nM | Reversible | Selective over FAAH, ABHD-6/-12, CB1, CB2 |
| Compound 13 | Benzylpiperidine | MAGL | 2.0 nM | Reversible, Competitive | Selective over FAAH, CB1, CB2, ABHD6, ABHD12 |
This table presents data on representative MAGL inhibitors based on the broader piperidine scaffold.
ADAMTS7 Inhibitors for Extracellular Matrix Modulation
The extracellular matrix (ECM) is a dynamic network of molecules that provides structural support to cells and tissues and plays a critical role in cellular processes. nih.gov A disintegrin and metalloproteinase with thrombospondin motifs 7 (ADAMTS7) is an enzyme that degrades components of the ECM. Genome-wide association studies have linked ADAMTS7 to the development of coronary artery disease, making it a therapeutic target. nih.gov
The this compound structure has served as a foundational scaffold for creating inhibitors of ADAMTS7. In a specific study, researchers synthesized a derivative named (R)-2-(1-Benzoylpiperidin-4-yl)-2-((4′-(trifluoromethyl)-[1,1′-biphenyl])-4-sulfonamido)acetic acid (32a) . nih.gov This compound was developed from a related precursor, (R)-2-amino-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid, highlighting the synthetic utility of the core piperidine acetic acid structure. nih.gov
The design of these inhibitors involves positioning the benzoylpiperidine moiety to create specific interactions within the enzyme's binding site. Molecular modeling has shown that this fragment can establish hydrophobic interactions with key residues, such as M350 in ADAMTS7. nih.gov The development of potent and selective ADAMTS7 inhibitors from this scaffold represents a promising strategy for modulating the ECM in disease states. nih.gov
| Compound ID | Core Scaffold | Target | Key Structural Feature |
| Compound 32a | This compound | ADAMTS7 | Biphenyl-sulfonamido side chain |
This table highlights a specific ADAMTS7 inhibitor derived from the core scaffold.
Scaffold for Novel Drug Discovery Programs (Preclinical Context)
The this compound framework is considered a privileged scaffold in drug discovery. mdpi.com Its structural properties make it a versatile starting point for synthesizing diverse libraries of compounds targeting different biological entities. The benzoylpiperidine fragment is metabolically stable and can be readily modified at several positions, allowing for the fine-tuning of pharmacological properties. mdpi.commpu.edu.mo
In the preclinical context, this scaffold has been instrumental in programs targeting enzymes like MAGL and ADAMTS7, as detailed above. unipi.itnih.gov Beyond these examples, the broader piperidine scaffold has been used to develop inhibitors for other targets, such as the NLRP3 inflammasome, demonstrating its wide applicability. nih.gov The ability to generate derivatives with high potency and selectivity makes this scaffold highly valuable for lead optimization in drug discovery campaigns. mpu.edu.mo Its use in creating chemical probes and potential therapeutic agents underscores its importance in advancing our understanding of complex biological systems and developing novel treatments for various diseases. nih.govmdpi.com
Challenges and Future Directions in Research on 2 1 Benzoylpiperidin 4 Yl Acetic Acid
Advancements in Asymmetric Synthesis and Chiral Resolution
A primary challenge in the development of 2-(1-benzoylpiperidin-4-yl)acetic acid-based therapeutics is the control of stereochemistry. The acetic acid substituent at the 4-position of the piperidine (B6355638) ring creates a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers. These enantiomers can exhibit significantly different pharmacological activities and metabolic profiles. Consequently, the development of efficient methods for both asymmetric synthesis and chiral resolution is paramount.
Asymmetric Synthesis: This approach aims to directly produce a single desired enantiomer, avoiding the wasteful separation of a racemic mixture. wikipedia.org Recent advances in asymmetric catalysis offer promising avenues. nih.govbeilstein-journals.orgunibo.it Organocatalysis, in particular, has emerged as a powerful tool for creating chiral molecules. beilstein-journals.orgbeilstein-journals.org For instance, proline-derived catalysts or chiral N-heterocyclic carbenes could be employed to stereoselectively construct the substituted piperidine ring or introduce the acetic acid side chain. unibo.itnih.gov
Chiral Resolution: This technique involves the separation of a racemic mixture into its individual enantiomers. wikipedia.org While traditional methods like crystallization of diastereomeric salts with a chiral resolving agent (e.g., tartaric acid or brucine) are common, they can be laborious. wikipedia.orgtcichemicals.com Modern chromatographic techniques, utilizing chiral stationary phases (CSPs), offer a more direct and efficient means of separation. nih.gov Kinetic resolution, where one enantiomer reacts faster with a chiral catalyst or enzyme, is another advanced strategy. whiterose.ac.ukumontreal.ca For example, lipase-catalyzed esterification could selectively modify one enantiomer, allowing for easy separation. umontreal.ca
Future efforts will likely focus on developing scalable and cost-effective catalytic asymmetric syntheses and high-throughput chiral resolution methods to facilitate the production of enantiomerically pure this compound for extensive biological evaluation.
| Method | Description | Potential Application for this compound |
| Asymmetric Catalysis | Utilizes chiral catalysts (organocatalysts, transition metal complexes) to guide a reaction towards a single enantiomer. nih.gov | Direct synthesis of either the (R)- or (S)-enantiomer by stereoselectively forming the C-C bond of the acetic acid moiety. |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction, after which it is removed. tcichemicals.com | An Evans oxazolidinone auxiliary could be used to control the stereochemistry of alkylation to introduce the acetic acid side chain. tcichemicals.com |
| Diastereomeric Salt Crystallization | A racemic acid is reacted with a chiral base (or vice-versa) to form diastereomeric salts with different solubilities, allowing separation by crystallization. wikipedia.org | Reacting racemic this compound with a chiral amine like (S)-mandelic acid to separate the enantiomers. wikipedia.org |
| Kinetic Resolution | One enantiomer in a racemic mixture reacts at a different rate than the other with a chiral reagent or catalyst, allowing for their separation. whiterose.ac.uk | Enzymatic esterification using a lipase could selectively convert one enantiomer to its ester, leaving the other as the unreacted acid. umontreal.ca |
| Chiral Chromatography | Separation of enantiomers based on their differential interactions with a chiral stationary phase (CSP) in a chromatography column. nih.gov | Preparative-scale HPLC using a macrocycle-based CSP to isolate multi-gram quantities of each enantiomer for further studies. |
Exploration of Novel Biological Targets and Therapeutic Applications
The piperidine nucleus is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals with a wide spectrum of biological activities. dut.ac.zanih.govrhhz.net Derivatives have shown utility as anticancer, antimicrobial, anti-inflammatory, and analgesic agents. dut.ac.za The benzoylpiperidine fragment specifically is found in compounds targeting key receptors in the central nervous system, such as serotonin (B10506) (5-HT) and dopamine receptors. nih.gov
The structural features of this compound suggest a broad potential for interacting with diverse biological targets. Future research should venture beyond established areas to uncover novel applications. For example, derivatives of the related compound 2-(3-(3-carbamoylpiperidin-1-yl)phenoxy)acetic acid have been identified as inhibitors of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction, a target in Wnt signaling-dependent cancers. nih.gov This highlights the potential for piperidine acetic acid derivatives to modulate challenging targets like protein-protein interfaces.
Other potential areas for exploration include:
Sigma Receptors: Piperidine and piperazine (B1678402) derivatives have shown high affinity for sigma-1 (S1R) and sigma-2 (S2R) receptors, which are implicated in neurological disorders and cancer. rsc.org
Monoacylglycerol Lipase (MAGL): Benzoylpiperidine-based compounds have been developed as potent and selective inhibitors of MAGL, an enzyme involved in the endocannabinoid system with therapeutic potential in pain, inflammation, and cancer. unipi.it
Ion Channels and Transporters: The piperidine scaffold is a common feature in ligands for various ion channels and transporters, including the serotonin transporter (SERT). nih.gov
Orphan Receptors: Many G-protein coupled receptors (GPCRs) remain "orphans" with no known endogenous ligand or function. Screening this compound derivatives against these receptors could uncover novel biological pathways and therapeutic opportunities.
Integration with Advanced High-Throughput Screening Methodologies
Discovering novel biological targets and therapeutic applications for this compound and its analogs necessitates the screening of large compound libraries against a multitude of biological assays. Advanced high-throughput screening (HTS) methodologies are essential for this endeavor. HTS allows for the rapid, automated testing of tens of thousands of compounds, accelerating the identification of "hit" molecules with desired biological activity. nih.gov
Future research strategies should involve:
Combinatorial Chemistry: Generating large, diverse libraries of this compound derivatives by systematically varying the substituents on both the benzoyl ring and the piperidine nucleus.
Phenotypic Screening: Testing these libraries in cell-based assays that measure complex physiological responses (e.g., cell viability, neurite outgrowth, cytokine production) without a preconceived target. This approach can uncover compounds with novel mechanisms of action.
Target-Based Screening: Employing biochemical and biophysical assays (e.g., fluorescence resonance energy transfer, AlphaScreen) to screen for compounds that directly interact with a specific protein target of interest. nih.gov
Fragment-Based Screening: Using sensitive biophysical techniques (e.g., surface plasmon resonance, X-ray crystallography) to screen smaller, less complex "fragments" of the parent molecule to identify efficient binding interactions that can be built upon to create potent leads.
The integration of these HTS approaches will be critical for efficiently navigating the vast biological space and identifying the most promising therapeutic avenues for this chemical scaffold.
Development of Robust Structure-Based Drug Design Strategies
Once a promising hit compound and its biological target are identified through screening, structure-based drug design (SBDD) becomes a pivotal strategy for optimizing the lead molecule. mdpi.com SBDD relies on the three-dimensional structural information of the target protein, typically obtained through X-ray crystallography or NMR spectroscopy, to guide the design of more potent and selective inhibitors. mdpi.com
A robust SBDD strategy for this compound would involve a cyclical process:
Structural Determination: Obtaining the high-resolution 3D structure of the target protein in complex with the lead compound or a close analog.
Computational Modeling: Using molecular docking simulations to analyze the binding mode of the ligand within the protein's active site. This analysis reveals key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that are crucial for affinity. rsc.org
Rational Design: Based on the structural insights, chemists design new analogs with modifications intended to enhance binding affinity and selectivity. For example, a substituent might be added to fill an unoccupied hydrophobic pocket, or a functional group might be altered to form a new hydrogen bond with a key amino acid residue.
Synthesis and Biological Evaluation: The newly designed compounds are synthesized and tested in biological assays to determine if the modifications led to the desired improvements in activity. mdpi.com
This iterative cycle of design, synthesis, and testing allows for the systematic refinement of the lead compound, ultimately leading to the development of a clinical candidate with an optimized pharmacological profile.
Predictive Modeling for Biased Agonism and Polypharmacology
Modern drug discovery is moving beyond the "one-drug, one-target" paradigm towards more sophisticated approaches that consider the complex signaling networks within the cell. Two key concepts in this area are biased agonism and polypharmacology.
Biased Agonism: This phenomenon applies primarily to GPCRs, where different ligands binding to the same receptor can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways over others. mdpi.com For example, a biased agonist at the mu-opioid receptor might provide strong analgesia (a G-protein-mediated effect) with minimal respiratory depression (a β-arrestin-mediated effect). nih.govnih.gov Given that many piperidine-based drugs target GPCRs, predictive modeling for biased agonism is a crucial future direction. nih.govnih.gov Computational models, informed by large datasets of ligand activity across multiple signaling assays (e.g., cAMP, β-arrestin), can help identify the structural features within the this compound scaffold that govern signaling bias. nih.govnih.gov This would enable the rational design of safer and more effective GPCR-targeted therapeutics.
Polypharmacology: This refers to the ability of a single drug to interact with multiple biological targets. While sometimes responsible for adverse effects, polypharmacology can also be therapeutically beneficial, particularly for complex multifactorial diseases like cancer or psychiatric disorders. researchgate.net The benzoylpiperidine scaffold's promiscuity suggests its derivatives may possess inherent polypharmacological profiles. nih.gov Predictive computational models, such as quantitative structure-activity relationship (QSAR) and machine learning algorithms, can be trained on large bioactivity databases to predict the likely target profile of novel this compound analogs. This approach can guide the design of multi-target ligands with tailored activity profiles, potentially leading to more effective treatments for complex diseases. researchgate.net
| Research Direction | Key Challenge | Future Approach | Desired Outcome |
| Biased Agonism | Understanding how ligand structure dictates downstream signaling at a specific GPCR. | Develop and validate computational models using data from multiple functional assays (cAMP, β-arrestin). nih.gov | Design of ligands with specific signaling profiles to maximize therapeutic effects and minimize side effects. mdpi.com |
| Polypharmacology | Designing a single molecule to effectively modulate multiple desired targets simultaneously. | Utilize machine learning and QSAR models to predict the target engagement profile of novel analogs. | Development of multi-target drugs for complex diseases like neurodegeneration or cancer. researchgate.net |
Q & A
Q. Table 1: Synthesis Optimization Parameters
(Basic) How is the purity and structural integrity of this compound validated in synthetic chemistry research?
Answer:
Analytical techniques are employed as follows:
Q. Table 2: Key Spectral Markers
| Technique | Functional Group | Diagnostic Signal |
|---|---|---|
| IR | C=O (benzoyl) | 1720 cm⁻¹ |
| ¹³C NMR | Piperidine C-4 | δ 45–50 ppm |
(Advanced) What strategies can resolve discrepancies in spectroscopic data during characterization?
Answer:
Contradictory data (e.g., unexpected NMR splitting or MS fragments) require:
Repetition under standardized conditions to exclude experimental error.
Alternative techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
Comparative analysis : Cross-reference with published data (e.g., NIST Chemistry WebBook for IR/MS benchmarks) .
(Advanced) How can computational chemistry predict biological interactions of this compound?
Answer:
- Molecular Docking : Simulate binding to targets (e.g., enzymes) using software like AutoDock. Validate with in vitro assays .
- QSAR Models : Correlate structural features (e.g., logP, polar surface area) with activity data to guide derivatization .
(Advanced) What challenges arise in scaling up synthesis, and how are process parameters optimized?
Answer:
- Challenges : Heat dissipation, solvent volume efficiency, and by-product accumulation.
- Solutions :
- Continuous Flow Chemistry : Enhances mixing and temperature control for benzoylation steps .
- Process Analytical Technology (PAT) : Real-time HPLC monitoring ensures consistency during scale-up .
Q. Table 3: Pilot-Scale Optimization
| Parameter | Laboratory Scale | Pilot Scale Adaptation |
|---|---|---|
| Reaction Volume | 50 mL | 10 L (with jacketed reactors) |
| Cooling Efficiency | Ice bath | Circulating chillers |
(Basic) What spectroscopic techniques confirm the molecular structure of this compound?
Answer:
- ¹H NMR : Identifies aromatic (benzoyl) and aliphatic (piperidine, acetic acid) protons.
- ¹³C NMR : Assigns carbonyl (C=O) and quaternary carbons.
- IR Spectroscopy : Detects ester/amide C=O stretches (1720–1680 cm⁻¹) .
(Advanced) How can researchers address unexpected by-product formation during synthesis?
Answer:
- By-product Identification : LC-MS or GC-MS to detect impurities.
- Reaction Optimization : Adjust stoichiometry (e.g., reduce excess benzoyl chloride) or switch solvents (e.g., THF instead of DCM) .
(Basic) What reaction mechanisms govern the benzoylation of the piperidine ring?
Answer:
- Nucleophilic Acyl Substitution : Piperidine’s amine attacks benzoyl chloride’s electrophilic carbonyl carbon.
- Base Role : Neutralizes HCl by-product, shifting equilibrium toward product formation .
(Advanced) How do theoretical and experimental approaches interact in studying this compound?
Answer:
- Iterative Design : Computational predictions (e.g., DFT for transition states) guide synthetic routes, which are then validated experimentally .
- Data Reconciliation : Adjust computational models (e.g., solvent effects in docking) to align with observed bioactivity .
(Advanced) What innovative methodologies improve synthesis efficiency?
Answer:
- Microwave-Assisted Synthesis : Reduces reaction time for benzoylation from hours to minutes.
- Flow Chemistry : Enhances heat transfer and scalability for exothermic steps .
Q. Table 4: Methodological Innovations
| Method | Advantage | Reference |
|---|---|---|
| Continuous Flow | Scalability, reduced waste | |
| Catalytic Asymmetric Synthesis | Enantioselective acetic acid conjugation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
